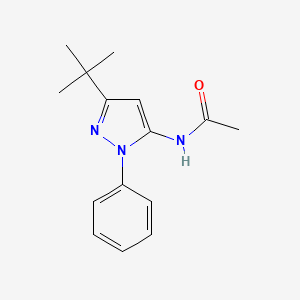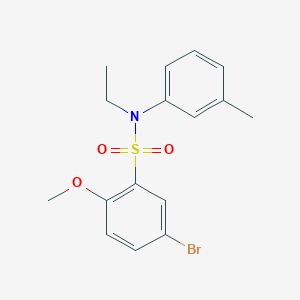![molecular formula C15H15ClN2O2 B7546807 4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)
4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide is a chemical compound that has been synthesized for research purposes. This compound has been studied extensively for its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may lead to increased levels of neurotransmitters, which could potentially improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant properties, which may protect cells from oxidative stress and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide in lab experiments is its relatively low toxicity. However, its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Zukünftige Richtungen
There are several potential future directions for research involving 4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and potential interactions with other drugs. Finally, further studies are needed to explore its potential as an antioxidant and anti-inflammatory agent.
Synthesemethoden
The synthesis of 4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide involves the reaction of 4-chloropyridine-2-carboxylic acid with (2S)-2-hydroxy-2-(4-methylphenyl)ethylamine in the presence of a coupling agent, such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used to study the effects of oxidative stress on cellular function and the role of reactive oxygen species in disease progression.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-2-4-11(5-3-10)14(19)9-18-15(20)13-8-12(16)6-7-17-13/h2-8,14,19H,9H2,1H3,(H,18,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIJCYHENOUCC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NC=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CNC(=O)C2=NC=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
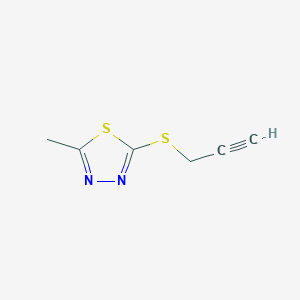

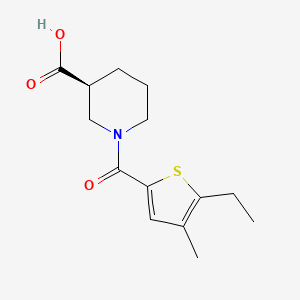

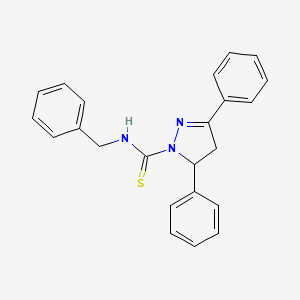
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
